N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is an organic compound that features a naphthalene ring fused with a thiophene ring
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10,13H,3,6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUWXWQRFBSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are similar in structure and have been studied for their affinity to 5-HT7 receptors.
1,2,3,4-Tetrahydronaphthalene derivatives: These compounds share the naphthalene core and have various applications in organic synthesis and materials science.
Uniqueness
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is unique due to the presence of both naphthalene and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Biological Activity
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is an organic compound notable for its unique structure combining a naphthalene ring with a thiophene moiety. This combination imparts distinctive electronic and steric properties that can influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 243.34 g/mol |
| Molecular Formula | C15H15NOS |
| CAS Number | 697226-03-2 |
This compound exhibits its biological activity primarily through modulation of specific molecular targets. The compound is believed to interact with various receptors and enzymes, influencing pathways involved in cellular processes such as apoptosis and proliferation.
Potential Targets
- Receptor Binding : The compound may exhibit affinity for serotonin receptors (e.g., 5-HT7), which are implicated in various neurological processes.
- Enzyme Inhibition : It could potentially inhibit enzymes involved in inflammatory pathways or cancer progression.
Antitumor Activity
Research indicates that compounds with similar structures have demonstrated significant antitumor effects. For instance, derivatives containing thiophene rings have been shown to exhibit cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the naphthalene and thiophene components can enhance efficacy.
Case Studies
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Cytotoxicity Assays : In vitro studies using MTT assays have shown that related compounds exhibit IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating promising antitumor potential.
Compound Cell Line IC50 (µg/mL) 9 HT29 1.61 10 Jurkat 1.98 22 MCF7 23.30 - Mechanistic Insights : Experimental studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity due to increased binding affinity to target proteins involved in tumor growth.
Antimicrobial Activity
Preliminary studies have indicated that similar thiophene-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
